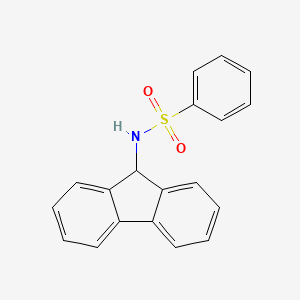

N-(9H-fluoren-9-yl)benzenesulfonamide

Description

Properties

IUPAC Name |

N-(9H-fluoren-9-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15NO2S/c21-23(22,14-8-2-1-3-9-14)20-19-17-12-6-4-10-15(17)16-11-5-7-13-18(16)19/h1-13,19-20H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFUYGTZPSGPAFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(9H-fluoren-9-yl)benzenesulfonamide typically involves the reaction of 9H-fluorene with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(9H-fluoren-9-yl)benzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids.

Reduction: Reduction reactions can convert the sulfonamide group to an amine.

Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions often require catalysts such as palladium or copper and are carried out under inert atmospheres.

Major Products Formed

Oxidation: Sulfonic acids.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(9H-fluoren-9-yl)benzenesulfonamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor, particularly carbonic anhydrase inhibitors.

Medicine: Explored for its anticancer and antimicrobial properties.

Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N-(9H-fluoren-9-yl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to various physiological effects, including the reduction of tumor growth in cancer .

Comparison with Similar Compounds

Tables for Quick Reference

Table 1: Physical Properties of Sulfonamide Derivatives

(Refer to Section 2.1 for details)

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(9H-fluoren-9-yl)benzenesulfonamide, and how can its purity be validated?

- Synthesis : The compound is typically synthesized via sulfonylation reactions, where benzenesulfonyl chloride reacts with 9H-fluoren-9-amine. Key parameters include controlled temperature (0–5°C for exothermic reactions), anhydrous conditions, and stoichiometric ratios to minimize side products.

- Characterization : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms the structure, focusing on aromatic proton signals (δ 7.2–8.0 ppm) and sulfonamide NH protons (δ ~5.5 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 342.12). Purity is assessed via HPLC (≥95% by area) .

Q. Which analytical techniques are critical for characterizing this compound in academic research?

- Spectroscopy : NMR and IR identify functional groups (e.g., sulfonamide S=O stretch at ~1350–1150 cm⁻¹).

- Crystallography : Single-crystal X-ray diffraction (SCXRD) resolves stereochemistry and packing motifs. SHELX software (e.g., SHELXL for refinement) is widely used for crystallographic analysis .

- Chromatography : Reverse-phase HPLC with UV detection ensures purity, while TLC monitors reaction progress .

Advanced Research Questions

Q. How can synthetic protocols for this compound be optimized to improve yield and scalability?

- Reaction Optimization : Use microwave-assisted synthesis to reduce reaction time and improve regioselectivity. Solvent screening (e.g., DMF vs. THF) and catalytic additives (e.g., DMAP) enhance sulfonylation efficiency.

- Scalability : Transition from batch to flow chemistry for continuous production, ensuring consistent temperature/pressure control .

Q. What strategies are employed to evaluate the biological activity of this compound derivatives?

- In Vitro Assays : Test antibacterial activity via MIC (minimum inhibitory concentration) assays against Gram-positive/negative strains. Assess enzyme inhibition (e.g., carbonic anhydrase) using fluorometric or calorimetric methods.

- Structure-Activity Relationships (SAR) : Modify substituents on the benzene ring (e.g., electron-withdrawing groups) to correlate chemical features with bioactivity .

Q. How can researchers resolve contradictions in spectroscopic or crystallographic data for this compound?

- Data Validation : Cross-validate NMR assignments with 2D techniques (COSY, HSQC). For crystallography, check for twinning or disorder using SHELXE or PLATON software.

- Replication : Reproduce synthesis under identical conditions to rule out batch-specific impurities. Compare with literature melting points (e.g., 168–172°C for analogous sulfonamides) .

Q. What computational methods support the structural analysis of this compound?

- Density Functional Theory (DFT) : Calculate optimized geometries and compare with SCXRD data to validate bond lengths/angles.

- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., DMSO) to predict solubility and stability .

Q. How does this compound function as a protecting group in peptide synthesis?

- Mechanism : The fluorenyl group stabilizes the sulfonamide moiety, enabling selective deprotection under mild acidic conditions (e.g., 20% piperidine in DMF). Unlike Fmoc, it avoids oxazaphospholine byproducts in phosphonamide synthesis, enhancing compatibility with sensitive residues .

Methodological Tables

Table 1. Key Spectral Data for this compound

| Technique | Key Signals/Peaks | Reference |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 7.8–7.2 (m, 13H, Ar-H), δ 5.5 (s, 1H, NH) | |

| IR (KBr) | 1345 cm⁻¹ (S=O asym), 1160 cm⁻¹ (S=O sym) | |

| HRMS | [M+H]⁺ = 342.12 (calc. 342.11) |

Table 2. Comparison of Synthetic Routes

| Method | Yield (%) | Purity (HPLC) | Scalability | Reference |

|---|---|---|---|---|

| Traditional batch | 65–75 | 95% | Limited | |

| Flow chemistry | 85–90 | 98% | High |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.